molecular formula C10H19NO B13792540 (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol

(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol

Katalognummer: B13792540
Molekulargewicht: 169.26 g/mol
InChI-Schlüssel: VQAHDYOBTLLYLR-RGOKHQFPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[221]heptan-2-ol is a complex organic compound characterized by its bicyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a bicyclic ketone with an amine under controlled conditions to introduce the ethyl(methyl)amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific molecular structure.

Medicine

Medically, (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[22

Industry

Industrially, this compound may be used in the synthesis of specialty chemicals and materials, leveraging its unique properties for specific applications.

Wirkmechanismus

The mechanism of action of (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-one: Similar structure but with a ketone group instead of an alcohol.

    (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptane: Lacks the hydroxyl group, making it less polar.

Uniqueness

The presence of the hydroxyl group in (1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol makes it more reactive in certain chemical reactions compared to its analogs. This functional group also enhances its solubility in polar solvents, making it more versatile for various applications.

Eigenschaften

Molekularformel

C10H19NO

Molekulargewicht

169.26 g/mol

IUPAC-Name

(1R,2R,4R,7S)-7-[ethyl(methyl)amino]bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H19NO/c1-3-11(2)10-7-4-5-8(10)9(12)6-7/h7-10,12H,3-6H2,1-2H3/t7-,8+,9-,10+/m1/s1

InChI-Schlüssel

VQAHDYOBTLLYLR-RGOKHQFPSA-N

Isomerische SMILES

CCN(C)[C@H]1[C@@H]2CC[C@H]1[C@@H](C2)O

Kanonische SMILES

CCN(C)C1C2CCC1C(C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.